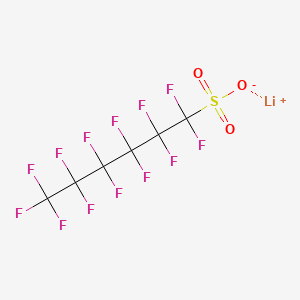

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt

Beschreibung

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt (CAS 55120-77-9, referred to hereafter as PFHxS-Li), is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexane backbone and a sulfonic acid group neutralized by lithium . Its molecular formula is C₆F₁₃LiO₃S, with a molecular weight of 428.06 g/mol (calculated from and ). As a member of the PFAS family, PFHxS-Li exhibits high thermal and chemical stability due to strong C–F bonds, making it suitable for specialized industrial applications, such as electronics manufacturing, where ionic conductivity and resistance to degradation are critical .

Eigenschaften

CAS-Nummer |

55120-77-9 |

|---|---|

Molekularformel |

C6F13LiO3S |

Molekulargewicht |

406.1 g/mol |

IUPAC-Name |

lithium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |

InChI |

InChI=1S/C6HF13O3S.Li/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);/q;+1/p-1 |

InChI-Schlüssel |

VAXNCPZUCRECEW-UHFFFAOYSA-M |

Kanonische SMILES |

[Li+].C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Hexansulfonsäure, 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-, Lithiumsalz beinhaltet typischerweise die Fluorierung von Hexansulfonsäure. Der Prozess umfasst die Einführung von Fluoratomen, um Wasserstoffatome im Hexansulfonsäuremolekül zu ersetzen. Dies kann durch verschiedene Fluorierungsverfahren erreicht werden, wie z. B. Direktfluorierung oder elektrochemische Fluorierung.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung beinhaltet häufig großtechnische Fluorierungsprozesse. Diese Prozesse werden unter kontrollierten Bedingungen durchgeführt, um die vollständige Substitution von Wasserstoffatomen durch Fluoratome zu gewährleisten. Das resultierende Produkt wird dann gereinigt und in seine Lithiumsalzform umgewandelt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Hexansulfonsäure, 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-, Lithiumsalz durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonsäuregruppe durch andere Nucleophile ersetzt werden kann.

Oxidation und Reduktion: Obwohl die perfluorierte Natur der Verbindung sie gegen Oxidation und Reduktion resistent macht, kann sie unter bestimmten Bedingungen diese Reaktionen durchlaufen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit dieser Verbindung verwendet werden, sind starke Nucleophile, Oxidationsmittel und Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können nucleophile Substitutionsreaktionen verschiedene substituierte Sulfonsäuren ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-Hexansulfonsäure, 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-, Lithiumsalz beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die perfluorierte Struktur der Verbindung ermöglicht es ihr, mit hydrophoben Bereichen von Molekülen zu interagieren, wodurch sie in Anwendungen nützlich wird, die hydrophobe Wechselwirkungen betreffen. Die an seinem Wirkmechanismus beteiligten Pfade hängen von der jeweiligen Anwendung und den beteiligten molekularen Zielstrukturen ab.

Wirkmechanismus

The mechanism of action of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt involves its interaction with various molecular targets. The compound’s perfluorinated structure allows it to interact with hydrophobic regions of molecules, making it useful in applications involving hydrophobic interactions. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

2.1.1 Chain Length Variations

- PFHxS-Li (C₆) :

- 1-Heptanesulfonic Acid Lithium Salt (C₇, CAS 117806-54-9) :

2.1.2 Counterion Variations

- PFHxS-Ammonium (CAS 68259-08-5) :

- PFHxS-Zinc (CAS 70136-72-0) :

Table 1: Key Physicochemical Properties of PFHxS-Li and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Applications |

|---|---|---|---|---|---|

| PFHxS-Li | 55120-77-9 | C₆F₁₃LiO₃S | 428.06 | C₆ | Electronics, surfactants |

| PFHxS-Ammonium | 68259-08-5 | C₆F₁₃NH₄O₃S | 433.21 | C₆ | Industrial coatings |

| PFHxS-Zinc | 70136-72-0 | (C₆F₁₃O₃S)₂Zn | 938.41 | C₆ | Catalysis, polymer additives |

| 1-Heptanesulfonic Acid Lithium Salt | 117806-54-9 | C₇F₁₅LiO₃S | 456.06 | C₇ | High-temperature lubricants |

Functional and Application Comparisons

2.2.1 Electronics Manufacturing

PFHxS-Li is utilized in lithium-ion battery electrolytes and conductive coatings due to its high ionic mobility and stability under extreme conditions . In contrast, sodium 1-hexanesulfonate (CAS 2832-45-3), a non-fluorinated analogue, serves as a surfactant in chromatographic mobile phases but lacks the electrochemical performance of PFHxS-Li .

2.2.2 Environmental Impact

- Regulatory Status : PFHxS-Li is classified as a "short-chain" PFAS (C₆), which is less restricted than long-chain counterparts like perfluorooctanesulfonic acid (PFOS, C₈). However, its persistence in water systems (>100,000 years) and toxicity to aquatic organisms remain concerns .

- Alternatives: Non-fluorinated sulfonic acid salts (e.g., sodium 1-hexanesulfonate) are biodegradable but lack the performance required for high-end applications .

Biologische Aktivität

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt (commonly referred to as lithium tridecafluorohexanesulfonate) is a fluorinated compound that has garnered attention due to its potential biological activity and environmental impact. This article provides a comprehensive overview of its biological activity based on diverse sources and includes relevant data tables and case studies.

- Molecular Formula : CFLiOS

- CAS Number : 62565-62572

- Molecular Weight : 298.14 g/mol

Biological Activity Overview

The biological activity of lithium tridecafluorohexanesulfonate is primarily associated with its structural similarity to other perfluoroalkyl substances (PFAS), particularly perfluorooctanesulfonate (PFOS). Research indicates that compounds in this class exhibit significant toxicity and bioaccumulation potential.

Toxicity Profile

Lithium tridecafluorohexanesulfonate is known to be resistant to biological degradation. Studies have shown that similar PFAS compounds can lead to various toxic effects in mammals:

- Mortality in Animal Models : Oral doses of PFOS have demonstrated significant mortality rates in cynomolgus monkeys (0.75 mg/kg/day), rabbits (3.75 mg/kg/day), and rats (1.6 mg/kg/day) .

- Hepatotoxicity : Repeated exposure to PFOS resulted in hepatotoxicity and increased risks of liver adenomas in long-term studies involving rats .

- Bioaccumulation : The half-life of PFOS in humans has been estimated at approximately 5.5 years, indicating a high potential for bioaccumulation .

Case Study 1: Hepatotoxicity in Rodent Models

A two-year bioassay conducted on rats exposed to PFOS revealed a statistically significant increase in hepatocellular adenomas. The study highlighted the dose-response relationship between exposure levels and the incidence of liver tumors .

Case Study 2: Worker Exposure and Health Outcomes

A longitudinal study tracking workers exposed to fluorochemicals over 37 years noted an elevated risk of bladder neoplasms and other cancers associated with prolonged exposure to PFAS compounds .

Environmental Impact

The persistence of lithium tridecafluorohexanesulfonate in the environment raises concerns about its ecological effects. Similar compounds have been shown to adversely affect aquatic life at low concentrations:

- Toxicity to Zooplankton : Studies reported toxic effects at concentrations as low as 10 mg/L for zooplankton species .

- Resistance to Biodegradation : The compound is resistant to microbial degradation under aerobic conditions, which contributes to its environmental persistence .

Comparative Analysis of Fluorinated Compounds

| Compound Name | CAS Number | Toxicity Level | Bioaccumulation Potential | Half-Life in Humans |

|---|---|---|---|---|

| PFOS | 1763-23-1 | High | High | ~5.5 years |

| Lithium Tridecafluorohexanesulfonate | 62565-62572 | Moderate to High | Moderate | Not well documented |

| Perfluorobutanesulfonate (PFBS) | 375-73-5 | Low | Low | ~1 month |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.